molecular formula C15H13N3O3S B12122073 Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate

Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate

Cat. No.: B12122073
M. Wt: 315.3 g/mol
InChI Key: JLUKKVXYZRZODR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazine ring, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolothiazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as JAK1 and JAK2, which play a crucial role in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a triazole and thiazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate

InChI

InChI=1S/C15H13N3O3S/c1-3-21-14(20)11-8-12(19)18-15(22-11)16-13(17-18)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

JLUKKVXYZRZODR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=NC(=N2)C3=CC=C(C=C3)C)S1

Origin of Product

United States

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